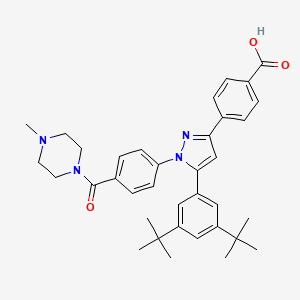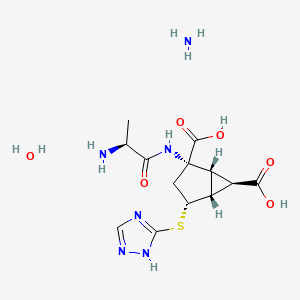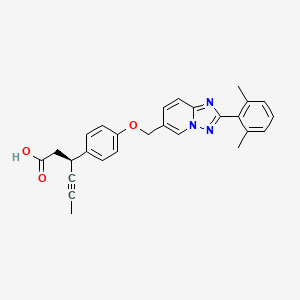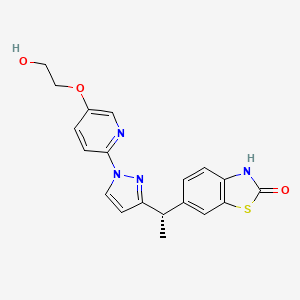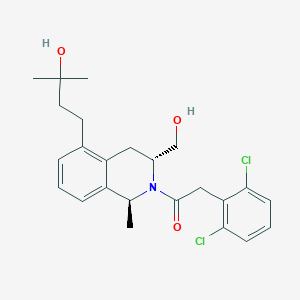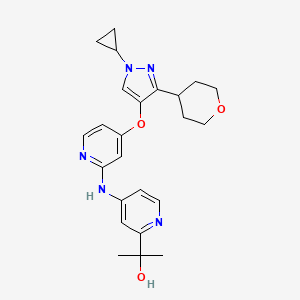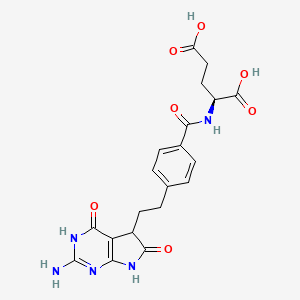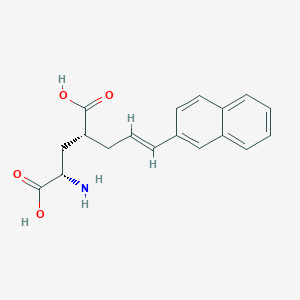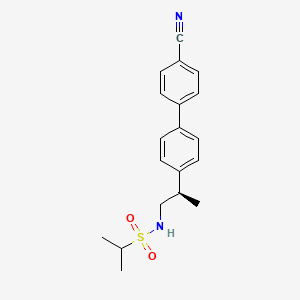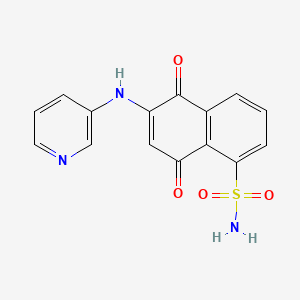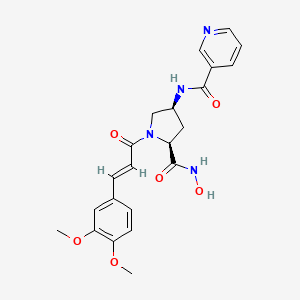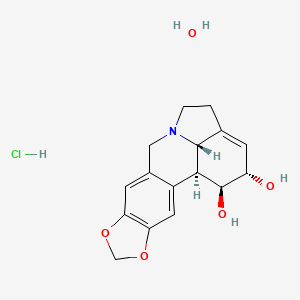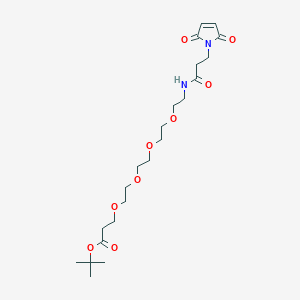
マレイミド-アミド-PEG4-t-ブチルエステル
概要
説明
Mal-Amido-PEG4-t-butyl ester is a polyethylene glycol (PEG) derivative containing a maleimide group and a t-butyl ester group. The hydrophilic PEG spacer increases solubility in aqueous media, while the t-butyl protected carboxyl group can be deprotected under acidic conditions. The maleimide group reacts with thiol groups to form covalent bonds, making it useful for bioconjugation applications .
科学的研究の応用
Mal-Amido-PEG4-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of biomolecules, such as proteins and peptides, for various assays and studies.
Medicine: Employed in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Used in the development of advanced materials and nanotechnology applications .
作用機序
Target of Action
The primary target of Mal-Amido-PEG4-t-butyl ester is the thiol group present in biomolecules . The compound contains a Maleimides group that is reactive and forms a covalent bond with the thiol group .
Mode of Action
The Mal-Amido-PEG4-t-butyl ester interacts with its targets through a covalent bond formation. The maleimide group in the compound reacts with a thiol group to form this bond . This reaction enables the connection of the biomolecule with a thiol .
Biochemical Pathways
The biochemical pathway primarily involves the formation of a covalent bond between the maleimide group of the Mal-Amido-PEG4-t-butyl ester and the thiol group in the target biomolecule . This reaction facilitates the attachment of biomolecules or ligands to surfaces or carriers .
Pharmacokinetics
The Mal-Amido-PEG4-t-butyl ester is a PEG derivative, and the presence of the hydrophilic PEG spacer increases its solubility in aqueous media . This property can potentially enhance the bioavailability of the compound.
Result of Action
The result of the action of Mal-Amido-PEG4-t-butyl ester is the successful conjugation of the biomolecule with a thiol . This conjugation is facilitated by the formation of a covalent bond, enabling the attachment of biomolecules or ligands to surfaces or carriers .
Action Environment
The action of Mal-Amido-PEG4-t-butyl ester can be influenced by environmental factors such as pH. The t-butyl protected carboxyl group in the compound can be deprotected under acidic conditions . This suggests that the compound’s action, efficacy, and stability might be sensitive to the pH of the environment.
生化学分析
Biochemical Properties
Mal-Amido-PEG4-t-butyl ester plays a crucial role in biochemical reactions by facilitating the conjugation of biomolecules. The maleimide group in Mal-Amido-PEG4-t-butyl ester reacts specifically with thiol groups present in proteins, peptides, and other biomolecules, forming stable thioether bonds . This interaction is essential for the development of targeted drug delivery systems, protein labeling, and other bioconjugation applications. The t-butyl ester group can be deprotected under acidic conditions, allowing for further functionalization of the compound .
Cellular Effects
Mal-Amido-PEG4-t-butyl ester influences various cellular processes by modifying the function of proteins and enzymes it interacts with. By forming covalent bonds with thiol groups, Mal-Amido-PEG4-t-butyl ester can alter cell signaling pathways, gene expression, and cellular metabolism. For instance, the conjugation of Mal-Amido-PEG4-t-butyl ester to specific proteins can affect their localization, stability, and activity, thereby impacting cellular functions .
Molecular Mechanism
The molecular mechanism of Mal-Amido-PEG4-t-butyl ester involves its ability to form covalent bonds with thiol groups in biomolecules. This interaction leads to the formation of stable thioether bonds, which can modify the structure and function of the target biomolecule. Mal-Amido-PEG4-t-butyl ester can inhibit or activate enzymes by binding to their active sites or altering their conformation. Additionally, the compound can influence gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mal-Amido-PEG4-t-butyl ester can change over time due to its stability and degradation. The compound is generally stable when stored at -20°C, but it can degrade under certain conditions, such as exposure to light or heat . Long-term studies have shown that Mal-Amido-PEG4-t-butyl ester can have lasting effects on cellular function, including changes in protein activity and gene expression .
Dosage Effects in Animal Models
The effects of Mal-Amido-PEG4-t-butyl ester vary with different dosages in animal models. At low doses, the compound can effectively modify target proteins without causing significant toxicity. At high doses, Mal-Amido-PEG4-t-butyl ester may exhibit toxic or adverse effects, such as cellular stress or apoptosis . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical modifications without causing harm .
Metabolic Pathways
Mal-Amido-PEG4-t-butyl ester is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux by modifying the activity of key enzymes involved in metabolic processes. For example, Mal-Amido-PEG4-t-butyl ester can inhibit or activate enzymes in glycolysis, the citric acid cycle, or other metabolic pathways, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Mal-Amido-PEG4-t-butyl ester is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer enhances its solubility and facilitates its movement within the aqueous environment of the cell. Mal-Amido-PEG4-t-butyl ester can accumulate in specific cellular compartments, depending on its interactions with transport proteins and other biomolecules .
Subcellular Localization
The subcellular localization of Mal-Amido-PEG4-t-butyl ester is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, based on its interactions with targeting proteins. This localization can affect the activity and function of Mal-Amido-PEG4-t-butyl ester, as well as the biomolecules it interacts with .
準備方法
Synthetic Routes and Reaction Conditions
Mal-Amido-PEG4-t-butyl ester is synthesized through a series of chemical reactions involving the attachment of a maleimide group and a t-butyl ester group to a PEG chain. The process typically involves:
PEGylation: The PEG chain is functionalized with a maleimide group.
Esterification: The t-butyl ester group is introduced to the PEG chain.
The reaction conditions often include the use of organic solvents and catalysts to facilitate the esterification and PEGylation processes .
Industrial Production Methods
Industrial production of Mal-Amido-PEG4-t-butyl ester involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for efficiency and scalability, often involving continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions
Mal-Amido-PEG4-t-butyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form stable thioether linkages.
Deprotection Reactions: The t-butyl ester group can be deprotected under acidic conditions to expose the carboxyl group
Common Reagents and Conditions
Thiol-containing compounds: Used for bioconjugation via the maleimide group.
Acidic conditions: Used for deprotecting the t-butyl ester group
Major Products
Thioether-linked conjugates: Formed from the reaction of the maleimide group with thiol groups.
Carboxyl-functionalized PEG derivatives: Formed after deprotection of the t-butyl ester group
類似化合物との比較
Mal-Amido-PEG4-t-butyl ester is unique due to its combination of a maleimide group and a t-butyl ester group linked through a PEG chain. Similar compounds include:
Mal-PEG-amine: Contains a maleimide group and an amine group.
Mal-PEG-NHS ester: Contains a maleimide group and an NHS ester group.
Mal-PEG-acid: Contains a maleimide group and a carboxyl group
These compounds share similar functionalities but differ in their specific reactive groups, making Mal-Amido-PEG4-t-butyl ester particularly useful for applications requiring both maleimide and t-butyl ester functionalities.
特性
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O9/c1-22(2,3)33-21(28)7-10-29-12-14-31-16-17-32-15-13-30-11-8-23-18(25)6-9-24-19(26)4-5-20(24)27/h4-5H,6-17H2,1-3H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOMHLPGMUCBGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;2,3-dihydroxybutanedioic acid](/img/structure/B608729.png)
